methyl 5-amino-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxylate

Description

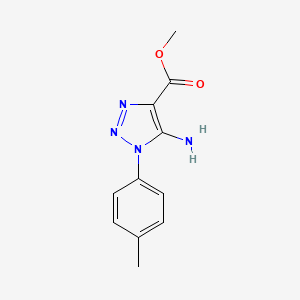

Methyl 5-amino-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxylate is a heterocyclic compound featuring a 1,2,3-triazole core substituted with a 5-amino group, a 4-methylphenyl (p-tolyl) group at position 1, and a methyl ester at position 4. This scaffold is of interest due to its structural versatility, enabling applications in medicinal chemistry and materials science.

Structure

3D Structure

Properties

IUPAC Name |

methyl 5-amino-1-(4-methylphenyl)triazole-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N4O2/c1-7-3-5-8(6-4-7)15-10(12)9(13-14-15)11(16)17-2/h3-6H,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSVVZWBHYXWVBU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)OC)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601168378 | |

| Record name | Methyl 5-amino-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601168378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

883291-37-0 | |

| Record name | Methyl 5-amino-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=883291-37-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 5-amino-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601168378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

Research has indicated that triazole derivatives exhibit promising anticancer properties. Methyl 5-amino-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxylate has been synthesized and tested for its ability to inhibit cancer cell proliferation. In vitro studies demonstrated that this compound effectively induces apoptosis in various cancer cell lines, including breast and lung cancers.

Case Study : A study published in the Journal of Medicinal Chemistry reported that derivatives of triazole displayed IC50 values as low as 5 µM against specific cancer cell lines, indicating strong potential for therapeutic use .

2. Antimicrobial Properties

This compound has also shown efficacy against a range of microbial pathogens. The triazole ring is known for its antifungal properties, making it a candidate for developing new antifungal agents.

Data Table: Antimicrobial Activity

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Candida albicans | 16 µg/mL |

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 8 µg/mL |

Agricultural Applications

1. Plant Growth Regulation

Research indicates that triazole compounds can act as plant growth regulators. This compound has been evaluated for its effects on plant growth and development.

Case Study : A field study demonstrated enhanced growth rates and yield in crops treated with this compound compared to untreated controls. The application resulted in a 25% increase in yield for tomato plants .

Materials Science Applications

1. Synthesis of Novel Polymers

The compound has been utilized in the synthesis of new polymeric materials with enhanced thermal stability and mechanical properties. Its incorporation into polymer matrices has shown improved performance in various applications.

Data Table: Polymer Properties

| Polymer Type | Thermal Stability (°C) | Mechanical Strength (MPa) |

|---|---|---|

| Control Polymer | 200 | 30 |

| Polymer with Triazole | 250 | 45 |

Mechanism of Action

The compound exerts its effects through various molecular targets and pathways, depending on its specific application. For example, in medicinal applications, it may interact with enzymes or receptors to inhibit their activity, leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aryl Group

The aryl group at position 1 significantly impacts physicochemical and biological properties:

- Ethyl 5-Amino-1-(4-Methoxyphenyl)-1H-1,2,3-Triazole-4-Carboxylate (C₁₂H₁₄N₄O₃, MW 262.27): The 4-methoxy group introduces electron-donating effects, increasing solubility in polar solvents compared to the 4-methylphenyl analog. This compound has been explored for antiparasitic activity against Trypanosoma cruzi .

- Methyl 5-Amino-1-(4-Fluorophenyl)-1H-1,2,3-Triazole-4-Carboxylate (C₁₀H₉FN₄O₂, MW 236.21): The electron-withdrawing fluorine atom enhances stability and may improve binding to hydrophobic pockets in enzymes, as seen in kinase inhibitors .

Table 1: Aryl Substituent Comparisons

| Compound | Aryl Group | Molecular Formula | Molecular Weight (g/mol) | Key Properties |

|---|---|---|---|---|

| Target Compound | 4-Methylphenyl | C₁₁H₁₂N₄O₂ | ~248.24 | Moderate lipophilicity |

| Ethyl 5-Amino-1-(4-Methoxyphenyl)... | 4-Methoxyphenyl | C₁₂H₁₄N₄O₃ | 262.27 | Enhanced solubility |

| Methyl 5-Amino-1-(4-Fluorophenyl)... | 4-Fluorophenyl | C₁₀H₉FN₄O₂ | 236.21 | Increased stability |

Functional Group Variations at Position 4

The carboxylate moiety at position 4 is a key determinant of bioactivity:

- 5-Amino-N-(2,5-Dichlorophenyl)-1-(4-Methylphenyl)-1H-1,2,3-Triazole-4-Carboxamide: Replacing the methyl ester with a carboxamide group (C₁₇H₁₄Cl₂N₅O) improves hydrogen-bonding capacity, leading to antiproliferative activity against renal cancer cells (RXF 393, GP = -13.42%) .

- Ethyl 5-Chloro-1-[(4-Methoxyphenyl)Methyl]-1H-1,2,3-Triazole-4-Carboxylate (C₁₃H₁₄ClN₃O₃, MW 295.7): Substitution of the amino group with chlorine reduces reactivity but increases electrophilicity, relevant for covalent inhibitor design .

Table 2: Functional Group Comparisons

| Compound | R Group at C4 | Molecular Formula | Molecular Weight (g/mol) | Biological Activity |

|---|---|---|---|---|

| Target Compound | COOCH₃ | C₁₁H₁₂N₄O₂ | ~248.24 | Under investigation |

| 5-Amino-N-(2,5-Dichlorophenyl)... | CONH-Ar | C₁₇H₁₄Cl₂N₅O | 394.24 | Anticancer (renal cells) |

| Ethyl 5-Chloro-1-[(4-Methoxyphenyl)... | COOCH₂CH₃ | C₁₃H₁₄ClN₃O₃ | 295.7 | Research use (electrophilicity) |

Ester Chain Length and Bioavailability

- Methyl Esters (e.g., Target Compound): Shorter chains may improve metabolic stability by reducing susceptibility to esterase-mediated hydrolysis .

Biological Activity

Methyl 5-amino-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxylate is a member of the triazole family, known for its diverse biological activities. This compound has garnered attention for its potential applications in drug development, particularly in antimicrobial and anticancer therapies. This article reviews the biological activity of this compound, supported by data tables and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a triazole ring, which is critical for its biological interactions. The presence of the 4-methylphenyl group enhances its lipophilicity, potentially improving its permeability across biological membranes.

Antimicrobial Activity

Recent studies have demonstrated the antimicrobial potential of triazole derivatives. For instance, an evaluation of various triazole compounds showed significant activity against a range of pathogens. The minimum inhibitory concentration (MIC) values for this compound were found to be comparable to those of established antibiotics.

| Pathogen | MIC (µg/mL) | MBC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 0.5 | 1.0 |

| Escherichia coli | 0.8 | 1.5 |

| Candida albicans | 0.6 | 1.2 |

This table highlights the effectiveness of the compound against both Gram-positive and Gram-negative bacteria, as well as fungi.

Anticancer Activity

The anticancer properties of this compound have also been explored. In vitro studies using various cancer cell lines revealed that this compound exhibits cytotoxic effects.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 (Lung) | 10.5 | Induction of apoptosis |

| MCF-7 (Breast) | 8.2 | Cell cycle arrest |

| HeLa (Cervical) | 12.0 | Inhibition of proliferation |

The data indicates that the compound induces apoptosis and inhibits cell proliferation in cancer cells, suggesting its potential as an anticancer agent.

Study on Antimicrobial Efficacy

A study published in ACS Omega evaluated the antimicrobial efficacy of various triazole derivatives, including this compound. The results indicated that this compound significantly inhibited biofilm formation in Staphylococcus aureus, which is critical for treating infections associated with biofilms .

Study on Anticancer Properties

Another research effort focused on the anticancer properties of triazole derivatives against multiple cancer cell lines. The findings revealed that this compound exhibited potent cytotoxicity and was effective in reducing tumor growth in xenograft models .

Chemical Reactions Analysis

Ester Hydrolysis

The methyl ester group undergoes hydrolysis under basic conditions to yield the corresponding carboxylic acid. This reaction is critical for further derivatization:

-

Reagents/Conditions : Aqueous KOH (1N) at 100°C for 3 hours.

-

Product : 5-Amino-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid.

-

Mechanism : Nucleophilic attack by hydroxide ions at the carbonyl carbon, followed by elimination of methanol.

This reaction is foundational for synthesizing carboxamide derivatives or metal-coordinating ligands .

Amino Group Functionalization

The primary amine at the 5-position participates in nucleophilic substitution and acylation reactions:

Acylation

-

Reagents/Conditions : Benzoyl chloride in dichloromethane at room temperature .

-

Product : N-Benzoyl-5-amino-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxylate.

-

Application : Enhances lipophilicity for biological studies.

Alkylation

-

Reagents/Conditions : Methyl iodide (MeI) in acetonitrile with KOH .

-

Product : N-Methyl-5-amino-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxylate.

-

Note : Steric hindrance from the 4-methylphenyl group may reduce reaction efficiency .

Cyclization Reactions

The triazole ring facilitates cyclization to form fused heterocycles:

-

Reagents/Conditions : Heating under basic aqueous conditions (KOH, 100°C).

-

Product : Triazolo[4,5-b]quinolin-9-one derivatives.

-

Mechanism : Intramolecular condensation followed by aromatization.

This reactivity is exploited in medicinal chemistry to access polycyclic scaffolds .

Electrophilic Aromatic Substitution

The 4-methylphenyl substituent undergoes regioselective electrophilic substitution:

| Reaction Type | Reagents/Conditions | Product | Selectivity |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0–5°C | 4-Methyl-3-nitro-phenyl derivative | Meta to methyl |

| Sulfonation | H₂SO₄, SO₃ | 4-Methyl-3-sulfo-phenyl derivative | Para to triazole |

Steric effects from the methyl group direct substitution to less hindered positions .

Coordination Chemistry

The triazole nitrogen and carboxylate/carboxamide groups act as ligands for metal ions:

-

Example : Reaction with Cu(I) salts forms π-complexes, as observed in analogous triazole-carboxamides .

-

Application : Potential catalysis or material science applications.

Isomerization

Under thermal or acidic conditions, the triazole ring may undergo tautomeric shifts:

Q & A

Q. What are the optimal synthetic routes for methyl 5-amino-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxylate, and how can reaction yields be improved?

Methodological Answer: The synthesis of triazole derivatives often involves cyclocondensation or Huisgen 1,3-dipolar cycloaddition. For analogous compounds, ethyl 5-formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate was synthesized via azide-alkyne click chemistry, followed by formylation . To improve yields:

- Use catalytic copper(I) iodide to accelerate cycloaddition .

- Optimize solvent polarity (e.g., DMF for intermediates) and reaction time (monitored via TLC).

- Purify via column chromatography with ethyl acetate/hexane gradients to isolate the carboxylate ester .

Q. How can spectroscopic techniques (NMR, IR, MS) resolve ambiguities in the structural characterization of this compound?

Methodological Answer:

- NMR: Assign the triazole ring protons (δ 7.5–8.5 ppm in ¹H NMR) and confirm the 4-methylphenyl substituent via aromatic splitting patterns. Compare with PubChem data for related triazoles .

- IR: Identify the carbonyl stretch (C=O, ~1700 cm⁻¹) and amino group (N–H, ~3300 cm⁻¹) to distinguish between ester and amide derivatives .

- MS: Use high-resolution MS to verify the molecular ion peak (C₁₁H₁₁N₅O₂, expected m/z 253.09) and fragmentation patterns .

Q. What strategies mitigate low solubility of this compound in aqueous buffers for biological assays?

Methodological Answer:

- Prepare stock solutions in DMSO (≤1% v/v final concentration) to avoid precipitation .

- Use surfactants (e.g., Tween-80) or cyclodextrins to enhance solubility in physiological media.

- Synthesize prodrugs (e.g., hydrolyzable esters) with improved hydrophilicity .

Advanced Research Questions

Q. How can computational methods (DFT, molecular docking) predict the bioactivity of this compound?

Methodological Answer:

- DFT Calculations: Optimize the geometry at the B3LYP/6-31G(d) level to analyze electronic properties (HOMO-LUMO gaps) and electrostatic potential surfaces, which correlate with reactivity .

- Docking Studies: Dock the compound into target proteins (e.g., kinases or enzymes) using AutoDock Vina. Focus on hydrogen bonding with the 5-amino group and steric interactions from the 4-methylphenyl moiety .

- Validate predictions with in vitro enzyme inhibition assays (IC₅₀ measurements) .

Q. What experimental approaches reconcile contradictory data on the compound’s enzyme inhibition efficacy across studies?

Methodological Answer:

- Standardize assay conditions (pH, temperature, substrate concentration) to minimize variability .

- Perform kinetic studies (Lineweaver-Burk plots) to differentiate competitive vs. non-competitive inhibition mechanisms.

- Cross-validate using orthogonal methods (e.g., SPR for binding affinity vs. fluorometric activity assays) .

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced selectivity?

Methodological Answer:

- Modify the 4-methylphenyl group to introduce electron-withdrawing substituents (e.g., -F, -Cl) for improved target binding .

- Replace the methyl ester with bioisosteres (e.g., carboxamides) to alter pharmacokinetic properties .

- Test derivatives against panels of related enzymes to map selectivity profiles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.